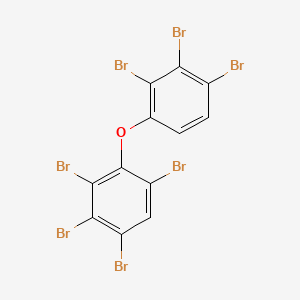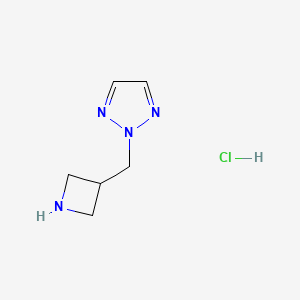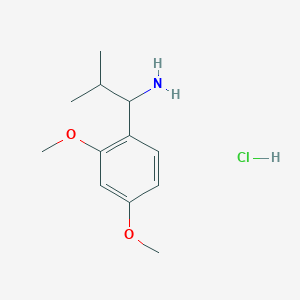
2-Bromo-5-(2-chloro-4-iodophenyl)-1,3,4-thiadiazole
Übersicht
Beschreibung
2-Bromo-5-(2-chloro-4-iodophenyl)-1,3,4-thiadiazole (BCIT) is a heterocyclic compound with potential applications in a variety of scientific fields. It is a derivative of thiadiazole and has a wide range of uses due to its unique properties and chemical structure. These properties include high solubility in both organic and aqueous solvents, good stability in solution, and a relatively low cost. BCIT is also known for its ability to form covalent bonds with other molecules, which makes it a useful tool for research and development.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(2-chloro-4-iodophenyl)-1,3,4-thiadiazole has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers and other materials, and as an inhibitor of enzymes. This compound has also been used in the development of new drugs, in the study of protein-protein interactions, and in the synthesis of other heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(2-chloro-4-iodophenyl)-1,3,4-thiadiazole is not fully understood, but it is believed to act as a Lewis acid, which can form covalent bonds with other molecules. It is also believed to act as an inhibitor of enzymes, which can affect the activity of other molecules in the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to be non-toxic and non-carcinogenic. It is also believed to have anti-inflammatory and antioxidant properties, and to be an effective inhibitor of enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Bromo-5-(2-chloro-4-iodophenyl)-1,3,4-thiadiazole in laboratory experiments include its low cost, its high solubility in both organic and aqueous solvents, and its ability to form covalent bonds with other molecules. The limitations of using this compound include its limited availability and its potential to interfere with other biochemical processes.
Zukünftige Richtungen
Future research could focus on exploring the potential of 2-Bromo-5-(2-chloro-4-iodophenyl)-1,3,4-thiadiazole as a therapeutic agent, as well as its potential to be used in drug delivery and gene therapy. Other possible future directions include investigating the effects of this compound on the immune system, its potential applications in the development of new materials, and its potential to be used as a catalyst in organic synthesis. Additionally, further research could be done to better understand the biochemical and physiological effects of this compound, and to identify potential new uses for the compound.
Eigenschaften
IUPAC Name |
2-bromo-5-(2-chloro-4-iodophenyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClIN2S/c9-8-13-12-7(14-8)5-2-1-4(11)3-6(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAILFWUICKHANN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)C2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClIN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1457962.png)










